![molecular formula C19H26N2O4 B1383614 Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate CAS No. 1251009-99-0](/img/structure/B1383614.png)
Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate
Übersicht
Beschreibung
Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate is a chemical compound with the CAS Number: 1251009-99-0 . It has a molecular weight of 346.43 . The IUPAC name for this compound is benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate .
Synthesis Analysis
The synthesis of Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate and similar compounds has been described in the literature . A catalytic alkene insertion approach has been used to create substituted bicyclo[2.1.1]hexanes (BCHs) by intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones .Molecular Structure Analysis
The InChI code for this compound is 1S/C19H26N2O4/c1-17(2,3)25-16(23)21-19-10-9-18(12-19,13-19)20-15(22)24-11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3, (H,20,22) (H,21,23) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
- Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate is used as an essential intermediate in the enantioselective synthesis of potent CCR2 antagonists, highlighting its importance in medicinal chemistry (Campbell et al., 2009).
Cycloaddition Reactions
- This compound is involved in cycloaddition reactions, such as those observed with o-benzoquinones and symmetrical 6,6-dialkyl and cycloalkylfulvenes, which are significant for forming complex organic structures (Nair & Kumar, 1996).
Preparation of Cyclopropanones
- Research shows its use in the preparation of substituted cyclopropanones, starting from related dibromocyclohexanones. This process is crucial for studying low-temperature chemical reactions and rearrangements (Sorensen & Sun, 1996).
Investigation of Acidity and Bond Energies
- Studies on its derivatives have contributed to understanding the acidity and C-H bond dissociation energies in organic compounds, providing insight into the strengths of tertiary C-H bonds (Reed et al., 2002).
Kulinkovich Cyclopropanation Reactions
- Its derivatives are involved in Kulinkovich cyclopropanation reactions of carboxylic esters with olefins, which are significant in organic synthesis and the development of pharmaceuticals (Kim et al., 2003).
Thermodynamic Properties
- Studies have documented its involvement in understanding the thermodynamic properties and ideal-gas enthalpies of formation of related compounds, contributing to chemical engineering data (Steele et al., 1996).
Metathesis Polymerization
- It plays a role in the metathesis polymerization of norbornene-containing ortho-quinones, which are used in the synthesis of polymers with interesting properties (Safronova et al., 2012).
Reaction Mechanisms and Luminescence Properties
- Research has also examined its reaction with arylamines, contributing to the understanding of reaction mechanisms and the luminescent properties of certain compounds (Ivakhnenko et al., 2018).
Cycloadditions and Synthesis
- It is crucial in the synthesis of bicyclic scaffolds, as demonstrated by recent studies on strain-release cycloadditions initiated by energy transfer, contributing to the development of new pharmaceuticals (Guo et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[2.1.1]hexanyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-17(2,3)25-16(23)21-19-10-9-18(12-19,13-19)20-15(22)24-11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOFMEFJSSVWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1383534.png)
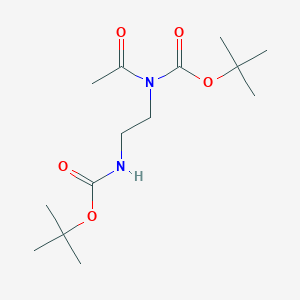
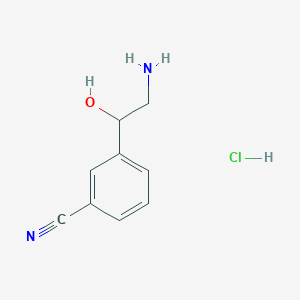
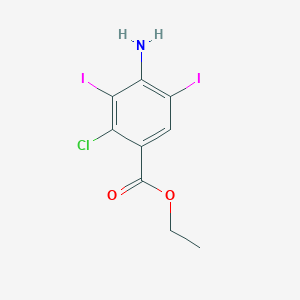
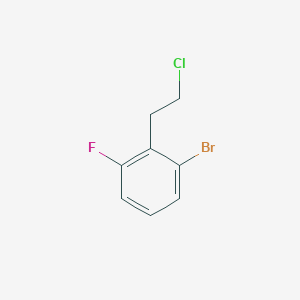
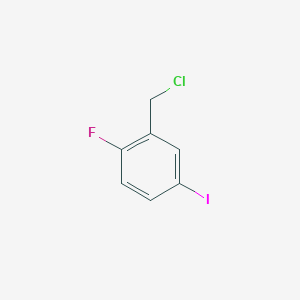
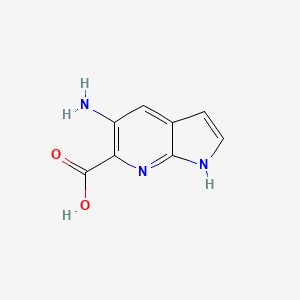
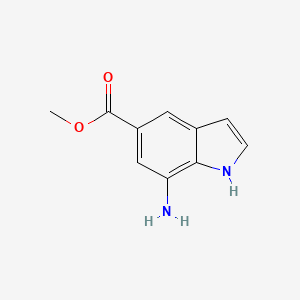
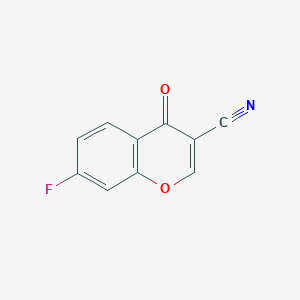
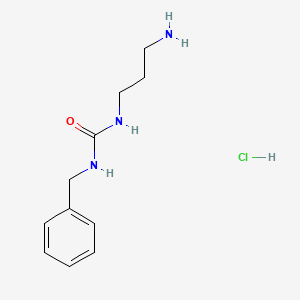
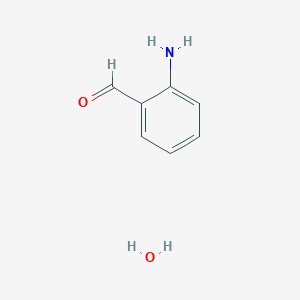
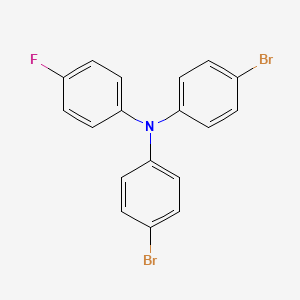
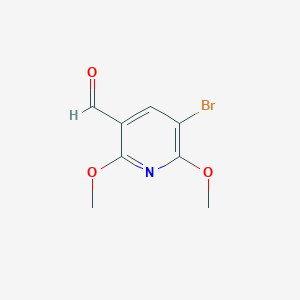
![4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1383553.png)